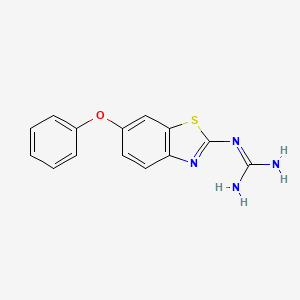
N-(6-苯氧基-1,3-苯并噻唑-2-基)胍
描述
N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is a chemical compound with the molecular formula C14H12N4OS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 6-phenoxy-1,3-benzothiazol-2-amine with guanidine hydrochloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine.
化学反应分析
Types of Reactions: N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.
作用机制
N-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine is structurally similar to other benzothiazole derivatives, such as N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide and N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine. its unique phenoxy group and guanidine moiety contribute to its distinct chemical and biological properties.
相似化合物的比较
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)propanamide
N-(6-ethoxy-1,3-benzothiazol-2-yl)guanidine
N-(7-cyano-6-[4-fluoro-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
属性
IUPAC Name |
2-(6-phenoxy-1,3-benzothiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-13(16)18-14-17-11-7-6-10(8-12(11)20-14)19-9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIZKKOVKGMZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(S3)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


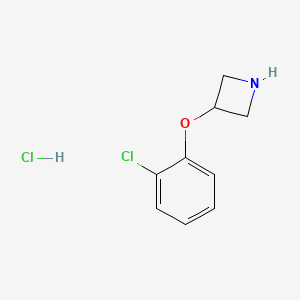
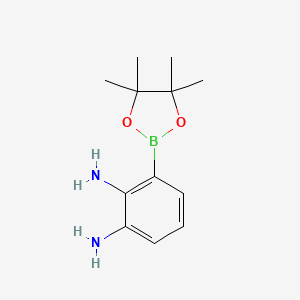
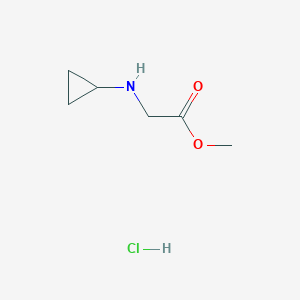

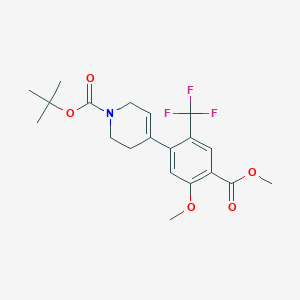


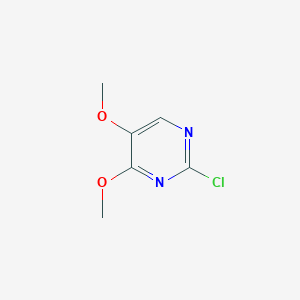
![Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1530444.png)

![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)

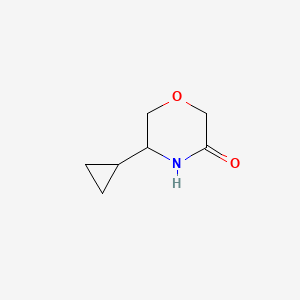
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
